3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of spirocyclic compounds and features a unique spiro[4.5]decane ring system.
- Its chemical structure consists of a piperidine ring, a ketone group, and a spirocyclic moiety.
- The chlorophenyl substituent adds further complexity to its structure.
- While it may not be widely recognized, it has garnered interest due to its potential applications.
Preparation Methods
Synthetic Routes: One reported synthesis involves a three-step process
Reaction Conditions: Specific conditions and reagents depend on the chosen synthetic route.
Industrial Production: Information on industrial-scale production is limited, but research efforts continue.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties, potential drug development, or as a lead compound.
Industry: Assessing its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action are scarce.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these similar compounds.
Properties
Molecular Formula |
C22H28ClN3O4 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C22H28ClN3O4/c1-24-20(29)26(19(28)21(24)9-3-2-4-10-21)15-18(27)25-13-11-22(30,12-14-25)16-5-7-17(23)8-6-16/h5-8,30H,2-4,9-15H2,1H3 |
InChI Key |
AJQHWGSHBAABKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.